molecular formula C16H19F3N6O2 B2944264 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide CAS No. 2034603-21-7

2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide

Cat. No. B2944264
CAS RN: 2034603-21-7
M. Wt: 384.363
InChI Key: PKNIYFDMFCGVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H19F3N6O2 and its molecular weight is 384.363. The purity is usually 95%.
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Scientific Research Applications

Structural Synthesis and Analysis

A study explores the enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a common lactam, illustrating the versatility of piperidine-based structures in synthesizing complex alkaloid frameworks. This highlights the potential utility of compounds like the one in synthesizing structurally complex and biologically significant molecules (Amat et al., 2003).

Potential Therapeutic Applications

In the realm of drug discovery , compounds with similar structural features have been investigated for their potential as therapeutic agents. For instance, acylation of heteroaromatic amines led to the synthesis of new classes of compounds demonstrating significant biological activity, suggesting that modifications of the acetamide and piperidine components could yield promising pharmacological agents (Ibrahim et al., 2011).

Molecular Docking and Pharmacology

A study on 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as a new class of acetylcholinesterase inhibitors underscores the relevance of such structures in developing inhibitors for neurodegenerative diseases, offering insight into how compounds with similar moieties could be tailored for specific receptor targets (Umar et al., 2019).

Chemical Modifications and Reactivity

The utility of chloroacetonitrile in constructing novel pyrazole and thiazole derivatives showcases the chemical versatility and reactivity of acetamide derivatives in synthesizing a wide range of heterocyclic compounds, indicating the potential for such structures to serve as intermediates in complex chemical syntheses (Khalil et al., 2017).

properties

IUPAC Name

2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6O2/c1-23-14(16(17,18)19)22-25(15(23)27)12-4-7-24(8-5-12)10-13(26)21-11-3-2-6-20-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNIYFDMFCGVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)CC(=O)NC3=CN=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide

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